molecular formula C14H12ClN3O4S2 B12597183 2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro- CAS No. 646039-96-5

2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro-

Cat. No.: B12597183
CAS No.: 646039-96-5
M. Wt: 385.8 g/mol
InChI Key: XHUHSBIPUYPPBK-UHFFFAOYSA-N
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Description

2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro- is a complex organic compound that features a thiophene ring, an indole moiety, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro- typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Tin(II) chloride, palladium catalyst.

    Substitution: Halogens, sulfonyl chlorides.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and indole rings.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro- involves its interaction with various molecular targets:

Properties

CAS No.

646039-96-5

Molecular Formula

C14H12ClN3O4S2

Molecular Weight

385.8 g/mol

IUPAC Name

5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitrothiophene-2-sulfonamide

InChI

InChI=1S/C14H12ClN3O4S2/c15-14-12(18(19)20)7-13(23-14)24(21,22)17-6-5-9-8-16-11-4-2-1-3-10(9)11/h1-4,7-8,16-17H,5-6H2

InChI Key

XHUHSBIPUYPPBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC(=C(S3)Cl)[N+](=O)[O-]

Origin of Product

United States

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